molecular formula C6H11F3 B1369773 1,1,1-Trifluoro-3-methylpentane CAS No. 20733-01-1

1,1,1-Trifluoro-3-methylpentane

Cat. No.: B1369773
CAS No.: 20733-01-1
M. Wt: 140.15 g/mol
InChI Key: BJLHXROPECKRHX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylpentane is an organic compound with the molecular formula C6H11F3. It belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-methylpentane typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 3-methylpentane with a trifluoromethylating agent under controlled conditions. Industrial production methods may involve the use of specialized catalysts and high-pressure reactors to achieve high yields and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methylpentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylpentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Researchers study its interactions with biological molecules to understand the effects of fluorination on biological activity.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced activity or stability.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-methylpentane exerts its effects involves interactions with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The pathways involved may include binding to enzymes or receptors, altering their activity or stability.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-methylpentane can be compared with other similar compounds, such as:

  • 1,1,1-Trifluoro-2-methylpentane
  • 1,1,1-Trifluoro-3-ethylpentane
  • 1,1,1-Trifluoro-3-methylhexane

These compounds share the trifluoromethyl group but differ in the position or length of the carbon chain. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHXROPECKRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610221
Record name 1,1,1-Trifluoro-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-01-1
Record name 1,1,1-Trifluoro-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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